molecular formula C9H12N2O3 B1419616 N,2-Dimethoxy-N-methylnicotinamide CAS No. 926003-56-7

N,2-Dimethoxy-N-methylnicotinamide

Cat. No.: B1419616
CAS No.: 926003-56-7
M. Wt: 196.2 g/mol
InChI Key: WFBMCADGINWIMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,2-Dimethoxy-N-methylnicotinamide: is a chemical compound with the molecular formula C9H12N2O3 and a molecular weight of 196.2 g/mol . It is also known by its CAS number 926003-56-7 . This compound is a derivative of nicotinamide, featuring methoxy and methyl groups attached to the nicotinamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,2-Dimethoxy-N-methylnicotinamide typically involves the reaction of nicotinic acid or its derivatives with methanol and methylamine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification and methylation processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethoxy-N-methylnicotinamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction could produce various amines .

Scientific Research Applications

N,2-Dimethoxy-N-methylnicotinamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: This compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the context of nicotinamide metabolism.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of N,2-Dimethoxy-N-methylnicotinamide involves its interaction with specific molecular targets, such as enzymes involved in nicotinamide metabolism. It may act as an inhibitor or modulator of these enzymes, affecting various biochemical pathways . The exact molecular targets and pathways are still under investigation, but it is believed to influence processes related to energy metabolism and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N,2-Dimethoxy-N-methylnicotinamide include:

Uniqueness

This compound is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties. These modifications can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

IUPAC Name

N,2-dimethoxy-N-methylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-11(14-3)9(12)7-5-4-6-10-8(7)13-2/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFBMCADGINWIMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=C(N=CC=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a cooled mixture of 2-methoxy-nicotinic acid (2 g, 13.05 mmol), N,O-dimethylhydroxylamine (1.91 g, 19.59 mmol) in CH2Cl2 (20 mL) and Et3N (7.26 mL, 15.66 mmol) was added 1-propane phosphonic acid cyclic anhydride (9.96 mL, 15.66 mmol; 50 wt % solution in EtOAc) dropwise and stirred at room temperature for 2 h. The reaction mixture was filtered, washed with CH2Cl2 (10 mL), evaporated to dryness and subjected to column chromatography (SiO2, 50% EtOAc-hexanes) to obtain 2,N-dimethoxy-N-methyl-nicotinamide (2.33 g) in 91% yield.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.91 g
Type
reactant
Reaction Step One
Name
Quantity
7.26 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
9.96 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a stirred ice-cooled mixture of 2-methoxy-nicotinic acid (1.43 g, 9.31 mmol) and O,N-dimethyl-hydroxylamine hydrochloride (1.0 g, 10.3 mmol) in DCM (50 mL) was added DIPEA (6.4 mL, 37.3 mmol). EDCI (2.14 g, 11.1 mmol) was added portionwise over 5 minutes. After 18 hours, the reaction mixture was washed successively with saturated sodium bicarbonate and water. The organic layer was dried (Na2SO4), filtered and concentrated in vacuo. The resultant residue was subjected to flash chromatography (SiO2, gradient 50 to 75% EtOAc in cyclohexane) to afford the title compound (0.92 g, 51%) as a colourless oil. LCMS (Method A): RT=2.48 min, [M+H]+=197.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step Two
Name
O,N-dimethyl-hydroxylamine hydrochloride
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
6.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
2.14 g
Type
reactant
Reaction Step Four
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 2
Reactant of Route 2
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 3
Reactant of Route 3
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 4
Reactant of Route 4
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 5
Reactant of Route 5
N,2-Dimethoxy-N-methylnicotinamide
Reactant of Route 6
Reactant of Route 6
N,2-Dimethoxy-N-methylnicotinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.